molecular formula C8H6BrClF2 B2467048 1-Bromo-2-chloro-5-(difluoromethyl)-3-methylbenzene CAS No. 2168081-89-6

1-Bromo-2-chloro-5-(difluoromethyl)-3-methylbenzene

Cat. No.: B2467048
CAS No.: 2168081-89-6
M. Wt: 255.49
InChI Key: COMRGMQCRSSWOA-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-(difluoromethyl)-3-methylbenzene: is an organic compound belonging to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a benzene ring

Properties

IUPAC Name

1-bromo-2-chloro-5-(difluoromethyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMRGMQCRSSWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-(difluoromethyl)-3-methylbenzene can be synthesized through a multi-step process involving halogenation and methylation reactions. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and methylation processes using automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products Formed:

    Substitution: Formation of hydroxylated or aminated derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methylated derivatives.

Scientific Research Applications

Chemistry: 1-Bromo-2-chloro-5-(difluoromethyl)-3-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine: This compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules. It is also investigated for its potential use in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require halogenated aromatic compounds for enhanced properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-5-(difluoromethyl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene
  • 1-Bromo-2-chloro-5-(difluoromethyl)-4-(trifluoromethoxy)benzene
  • 1-Bromo-2-chloro-5-(difluoromethyl)-4-(trifluoromethyl)benzene

Comparison: 1-Bromo-2-chloro-5-(difluoromethyl)-3-methylbenzene is unique due to the presence of a methyl group at the 3-position of the benzene ring, which can influence its chemical reactivity and physical properties In contrast, similar compounds with different substituents (eg, methoxy or trifluoromethyl groups) may exhibit different reactivity and applications

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